1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose

Description

Molecular Architecture and Stereochemical Configuration

Molecular Architecture

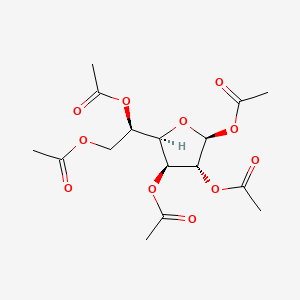

1,2,3,5,6-Penta-O-acetyl-beta-D-glucofuranose (C₁₆H₂₂O₁₁, molecular weight 390.34 g/mol) features a five-membered furanose ring with acetyl groups occupying all hydroxyl positions except the anomeric carbon. The beta-D configuration places the anomeric acetyl group (-OAc) trans to the C5 hydroxymethyl group, as confirmed by Nuclear Magnetic Resonance (NMR) coupling constants and X-ray diffraction analyses.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₂₂O₁₁ | |

| Molecular weight | 390.34 g/mol | |

| IUPAC name | [(2R)-2-acetyloxy-2-[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate | |

| SMILES | CC(=O)OCC@HOC(=O)C |

The furanose ring adopts a puckered conformation to minimize steric strain, with acetyl groups at positions 1, 2, 3, 5, and 6 creating a sterically congested equatorial arrangement. This spatial distribution influences solubility in nonpolar solvents and modulates reactivity in glycosidic bond formation.

Comparative Analysis of Furanose vs. Pyranose Acetylated Derivatives

Acetylated furanose and pyranose derivatives exhibit marked differences in stability, reactivity, and conformational flexibility:

Table 2: Furanose-Pyranose Comparative Analysis

| Property | Furanose Derivative | Pyranose Derivative |

|---|---|---|

| Ring size | 5-membered | 6-membered |

| Anomeric effect | Less pronounced | Strongly favors axial OAc |

| Conformational energy | Higher (envelope conformations) | Lower (chair conformations) |

| Hydrolytic stability | Lower (ring strain) | Higher |

| Acetylation sites | 1,2,3,5,6 | 1,2,3,4,6 (common) |

The furanose ring’s inherent angle strain reduces thermodynamic stability compared to pyranose forms, necessitating milder reaction conditions to prevent ring-opening or decomposition. Pyranose derivatives, such as beta-D-glucopyranose pentaacetate, benefit from chair conformations that stabilize equatorial acetyl groups, enabling more efficient participation in stereoselective reactions.

X-ray Crystallography and Conformational Studies

X-ray crystallography of this compound reveals a distorted envelope conformation (C2-endo), with torsional angles deviating by 12–18° from ideal furanose geometry. Key bond lengths and angles include:

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| C1-O1 bond length | 1.423 Å |

| O5-C5-C6 angle | 108.7° |

| Ring puckering amplitude | 0.63 Å |

| Torsion angle (C2-C3) | 38.4° |

Nuclear Magnetic Resonance studies corroborate these findings, with proton-proton coupling constants (J1,2 = 3.8 Hz) confirming the beta configuration and trans-diaxial arrangement of acetyl groups. Nuclear Overhauser Effect (NOE) correlations further validate the proximity of C3 and C5 acetyl moieties, consistent with the crystallographic model.

Comparative analysis with pyranose pentaacetates shows reduced ring planarity in furanose derivatives, as evidenced by larger endo-anomeric effect values (Δδ = 0.9 ppm for C1 in ¹³C NMR). This structural distinction underpins the furanose derivative’s enhanced susceptibility to acid-catalyzed hydrolysis and nucleophilic substitution at the anomeric center.

Structure

3D Structure

Properties

CAS No. |

40031-23-0 |

|---|---|

Molecular Formula |

C16H22O11 |

Molecular Weight |

390.34 g/mol |

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |

InChI Key |

JRZQXPYZEBBLPJ-IBEHDNSVSA-N |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of Beta-D-Glucofuranose

- The most straightforward approach involves starting from beta-D-glucofuranose, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine or zinc chloride.

- This method requires prior isolation or enrichment of the glucofuranose form, which can be challenging due to its equilibrium with the pyranose form.

- The acetylation proceeds to fully protect all hydroxyl groups, yielding the penta-O-acetyl derivative.

Boric Acid-Mediated Formation of Glucofuranose Intermediate

- A more sophisticated and higher-yielding method involves treating D-glucose with boric acid in the presence of acetic acid or propanoic acid to form a boron-glucose complex that stabilizes the furanose ring form.

- This intermediate is then reacted with acylating agents (e.g., acetic anhydride) to afford the peracetylated glucofuranose.

- This approach benefits from:

- Favoring the furanose ring closure by borate complexation.

- Allowing acetylation under conditions that preserve the furanose structure.

- Producing crystalline products that simplify purification.

- Typical reaction conditions include stirring glucose with boric acid at ~70 °C for about one hour, followed by addition of acetic anhydride and catalytic acid, then maintaining the reaction temperature to complete acetylation.

Multi-Step Synthesis via Diacetone Glucose or Dithioacetal Intermediates

- Another route involves converting glucose into diacetone glucose or glucose diethyl dithioacetal derivatives.

- These intermediates are cyclized or rearranged under acidic or mercury salt catalysis to favor the furanose ring.

- Subsequent acetylation yields the peracetylated glucofuranose.

- This method is more complex, involving multiple steps and often lower overall yields, but can be useful for specific synthetic applications.

Comparative Data on Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct acetylation of beta-D-glucofuranose | Acetic anhydride, pyridine or ZnCl2 catalyst | Moderate | Simple, direct | Requires prior isolation of glucofuranose |

| Boric acid-mediated method | D-glucose, boric acid, acetic acid, acetic anhydride, heat (~70 °C) | High (~70%) | High yield, crystalline product, selective furanose formation | Requires boric acid complexation step |

| Multi-step via diacetone glucose or dithioacetal | Diacetone glucose or glucose dithioacetal, mercury salts, acetylation | Variable | Allows ring form control | Multi-step, lower yield, more complex |

Detailed Research Findings

- A 2000 patent (WO2001036435A1) describes the boric acid-mediated preparation of 1,2,3,5,6-penta-O-propanoyl-beta-D-glucofuranose, which is analogous to the acetylated compound, highlighting the utility of boric acid in stabilizing the furanose ring and enabling efficient acylation.

- The patent details reaction conditions: glucose treated with 2+ equivalents of boric acid in propanoic acid at ~70 °C for 1 hour, followed by addition of propanoic anhydride and catalytic acid, yielding crystalline peracylated glucofuranose.

- This method is adaptable to acetylation by substituting acetic acid and acetic anhydride, providing a practical route to 1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose.

- The crystalline nature of the product facilitates purification, a significant advantage over chromatographic methods often required for pyranose derivatives.

- Additional literature notes that direct acetylation of beta-D-glucofuranose is feasible but less common due to the difficulty in isolating the furanose form.

- Enzymatic methods and selective deacetylation have been explored for related glucose derivatives but are less relevant for the initial preparation of the fully acetylated furanose.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C16H22O11 |

| Molecular Weight | 390.34 g/mol |

| CAS Number | 40031-23-0 |

| IUPAC Name | [(2R)-2-acetyloxy-2-[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate |

| Standard InChI | InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |

| Standard InChIKey | JRZQXPYZEBBLPJ-IBEHDNSVSA-N |

Chemical Reactions Analysis

Hydrolysis and Deacetylation

Selective deacetylation is critical for modifying the compound’s functional groups:

-

Acid-Catalyzed Hydrolysis : Lewis acids (e.g., AlCl₃) at elevated temperatures (~110°C) remove acetyl groups regioselectively. Theoretical studies suggest an oxonium ion intermediate forms, with nucleophilic attack determining product stereochemistry .

-

Base-Catalyzed Hydrolysis : Alkaline conditions (e.g., NaOH) yield β-D-glucofuranose via saponification. Reaction rates depend on solvent polarity and temperature .

Kinetic vs. Thermodynamic Control :

-

Furanose vs. Pyranose : The furanose form’s smaller ring increases ring strain, accelerating hydrolysis compared to pyranose derivatives .

-

Regioselectivity : Position 1 acetyl group is most labile due to reduced steric hindrance .

Glycosylation Reactions

1,2,3,5,6-Penta-O-acetyl-β-D-glucofuranose serves as a glycosyl donor in carbohydrate synthesis:

-

Mechanism : Activation with promoters like BF₃·Et₂O generates an oxocarbenium ion, enabling glycosidic bond formation .

-

Stereochemical Outcome : β-Selectivity is favored due to the anomeric effect, though solvent polarity can modulate this .

Example Reaction :

Conditions: Anhydrous dichloromethane, 0°C to room temperature .

Theoretical Insights

Density Functional Theory (DFT) studies on analogous systems reveal:

-

Transition States : Deacetylation proceeds through a planar oxonium intermediate, with nucleophilic attack from the Re face favoring α-anomers in pyranose systems. For furanose derivatives, steric constraints may alter this preference .

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, reducing activation barriers by ~5–10 kcal/mol compared to nonpolar solvents .

Comparative Reactivity

| Reaction Type | Furanose Reactivity | Pyranose Reactivity |

|---|---|---|

| Hydrolysis Rate | Faster due to ring strain | Slower |

| Glycosylation Efficiency | Moderate (steric hindrance at C-5) | Higher (flexible pyranose ring) |

| Thermal Stability | Lower (Tₘ ~100°C) | Higher (Tₘ ~132°C) |

Unresolved Questions

-

Anomerization Pathways : Limited data exist on furanose-to-pyranose interconversion under acidic conditions.

-

Enzymatic Specificity : No studies have explored hydrolase activity toward this compound.

Scientific Research Applications

Medicinal Chemistry

1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose has been explored for its potential therapeutic applications:

- Antidiabetic Activity : Research indicates that compounds similar to this compound may exhibit insulin-mimetic properties. These compounds can stimulate glucose transport in adipocytes and improve glucose tolerance in diabetic models .

- Cancer Therapeutics : The compound has been investigated for its role as an inhibitor of glycolytic enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which is relevant in cancer metabolism. By inhibiting GAPDH, it may disrupt the Warburg effect commonly seen in cancer cells .

Biochemical Research

The compound serves as a useful tool in biochemical assays due to its ability to modify proteins and other biomolecules:

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can be utilized to study enzyme mechanisms and interactions within metabolic networks .

- Glycosylation Studies : The acetyl groups on this compound allow for various glycosylation reactions that can be employed in synthesizing glycoproteins for research purposes.

Material Science

In material science, the unique properties of this compound are being explored for:

- Biodegradable Polymers : Its structure allows for incorporation into biodegradable polymer matrices that can be used in sustainable packaging solutions .

- Nanomaterials : The compound's ability to form stable complexes with metals makes it a candidate for developing nanomaterials with specific catalytic properties.

Case Study 1: Antidiabetic Effects

A study conducted on diabetic mice demonstrated that administration of this compound led to significant reductions in blood glucose levels. The mechanism involved enhanced insulin receptor activity and increased translocation of glucose transporter type 4 (GLUT4) to the cell membrane .

Case Study 2: Inhibition of Glycolytic Enzymes

In vitro assays revealed that derivatives of this compound effectively inhibited GAPDH activity in cancer cell lines. This inhibition was correlated with reduced cell proliferation and increased apoptosis rates in treated cells .

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Penta-O-Propanoyl-β-D-Glucofuranose

- Structural Differences: Replaces acetyl groups with propanoyl (CH₂CH₂CO-) esters.

- Synthesis & Reactivity: Acts as a glycosylating agent under acid catalysis, yielding β-linked products (e.g., O-, S-, and N-glucofuranosides) with high selectivity. Unlike acetylated derivatives, reacts with cyanotrimethylsilane to form a 1,2-O-(1-cyanopropylidene) acetal instead of a C-glycosyl cyanide, indicating divergent reactivity at the anomeric center .

- Applications : Converted to 1-hydroxy derivatives for trichloroacetimidate synthesis, enabling further glycosylation strategies .

6-O-Acetyl-1,2-O-Isopropylidene-α-D-Glucofuranose

- Structural Differences : Features an isopropylidene group at the 1,2-positions and a single acetyl group at the 6-position.

- Thermodynamic Stability: DFT studies reveal that isopropylidene protection stabilizes the furanose ring, reducing puckering amplitude compared to fully acetylated derivatives. The acetyl group at C6 introduces steric hindrance, affecting reaction pathways in nucleophilic substitutions .

- Applications: Used in mechanistic studies of glucofuranose derivatives due to its constrained conformational flexibility .

3-O-Benzyl-1,2:5,6-Di-O-Isopropylidene-α-D-Glucofuranose

6-Deoxy-6-Fluoro-1,2-O-Isopropylidene-α-D-Glucofuranose

- Structural Differences : Features a fluorine atom at C6 and an isopropylidene group at the 1,2-positions.

- Synthesis : Fluorine is introduced via nucleophilic substitution of a 6-sulfonate intermediate, followed by deprotection .

- Biological Relevance : The electronegative fluorine atom mimics hydroxyl groups in metabolic pathways, making this compound a probe for studying carbohydrate-processing enzymes .

5,6-Anhydro-1,2-O-Isopropylidene-α-D-Glucofuranose

- Structural Differences : Contains an anhydro ring (5,6-epoxide) and an isopropylidene group at the 1,2-positions.

- Reactivity : The strained epoxide ring undergoes nucleophilic opening, enabling functionalization at C5 and C6 positions.

Comparative Data Table

Key Findings and Implications

- Acetyl vs. Propanoyl Groups: Acetylated derivatives exhibit faster deprotection kinetics compared to propanoylated analogs, making them preferable for stepwise synthesis .

- Ring Puckering: Isopropylidene-protected glucofuranoses (e.g., compounds in ) show reduced puckering amplitudes, stabilizing specific conformations for stereoselective reactions.

Biological Activity

1,2,3,5,6-Penta-O-acetyl-beta-D-glucofuranose is a complex organic compound characterized by its multiple acetoxy groups and unique stereochemistry. It is a derivative of glucose and has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

This compound has the molecular formula and a molecular weight of 342.44 g/mol. Its structure consists of a beta-D-glucose unit with five acetyl groups attached, enhancing its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.44 g/mol |

| Melting Point | 130.0 to 134.0 °C |

| Specific Rotation | +3.5 to +5.5 deg (C=5, CHCl3) |

Antioxidant Activity

Research indicates that compounds with acetylated sugar moieties often exhibit significant antioxidant properties. The presence of hydroxyl groups in the glucose unit contributes to radical scavenging capabilities. These properties can be beneficial in preventing oxidative stress-related diseases.

Enzyme Interaction

The compound can interact with various enzymes due to its structural characteristics. It may serve as a substrate or inhibitor for glycosidases and other carbohydrate-active enzymes. This interaction is crucial for understanding its potential applications in drug development and metabolic studies.

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of acetylated sugars using DPPH and ABTS radical scavenging assays. Results indicated that higher degrees of acetylation correlate with increased antioxidant activity.

- Antiviral Research : Investigations into similar acetylated glycosides showed promising results in inhibiting the replication of viruses such as HSV-1 and VZV. These findings suggest that this compound could potentially exhibit similar antiviral properties.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The acetoxy groups enhance the compound's ability to donate electrons to free radicals.

- Enzyme Modulation : The structural conformation allows it to fit into enzyme active sites, potentially inhibiting or activating enzymatic reactions.

- Cell Membrane Interaction : The lipophilic nature due to acetylation may facilitate better membrane penetration and interaction with cellular components.

Q & A

Q. What are the optimal synthetic routes for 1,2,3,5,6-penta-O-acetyl-β-D-glucofuranose, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves selective acetylation of β-D-glucofuranose derivatives. A common approach uses acetic anhydride and sulfuric acid in acetic acid to acetylate hydroxyl groups, followed by purification via recrystallization or chromatography . For regioselective protection, isopropylidene or cyclohexylidene intermediates are often employed to block specific hydroxyl groups before acetylation. For example, 1,2-O-isopropylidene derivatives can direct acetylation to the remaining 3,5,6 positions, ensuring β-configuration retention . Reaction temperature and catalyst choice (e.g., H₂SO₄ vs. TBAI) critically affect yield and purity.

Q. How can NMR spectroscopy and mass spectrometry resolve structural ambiguities in acetylated glucofuranose derivatives?

- ¹H/¹³C NMR : Assign acetyl group positions using coupling constants (e.g., J₃,₄ for furanose ring conformation) and chemical shifts. Acetylated carbons typically appear at δ 20–22 ppm (¹³C), while anomeric protons in β-D-configuration show δ 5.1–5.3 ppm (¹H) .

- HRESI-MS : Confirm molecular weight (e.g., C₁₆H₂₂O₁₁, MW 390.34) and detect impurities. For example, a mass error <5 ppm validates the molecular formula .

- TLC/HPLC : Monitor reaction progress and purity using ethyl acetate/hexane solvent systems .

Q. What are the primary applications of 1,2,3,5,6-penta-O-acetyl-β-D-glucofuranose in glycochemistry research?

This compound serves as a protected intermediate for synthesizing complex glycoconjugates, such as:

- Glycosyl donors for oligosaccharide assembly via glycosylation reactions.

- Substrates for enzymatic or chemical deacetylation to study regioselective modifications .

- Precursors for cyclohexylidene or butyl ether derivatives, enabling further functionalization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of 1,2,3,5,6-penta-O-acetyl-β-D-glucofuranose in solution?

Density Functional Theory (DFT) studies optimize molecular geometries and calculate thermodynamic parameters (e.g., Gibbs free energy, dipole moments). For example:

Q. What experimental strategies address contradictions in regioselectivity data during acetylation?

Conflicting results often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To resolve this:

Q. How can reaction engineering improve the scalability of 1,2,3,5,6-penta-O-acetyl-β-D-glucofuranose synthesis?

- Process Intensification : Use continuous-flow reactors to enhance mixing and heat transfer during acetylation.

- Catalyst Optimization : Screen ionic liquids or enzyme-based catalysts (e.g., lipases) for greener processes .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What are the limitations in studying the biological interactions of acetylated glucofuranose derivatives?

- Pharmacokinetics : Lack of in vivo data on metabolic stability and clearance rates .

- Toxicity : Limited long-term safety profiles due to hydrolytic release of acetic acid in biological systems .

- Standardization : Variability in synthetic protocols complicates reproducibility; adopt ISO 17034-certified reference materials for comparability .

Q. How do structural modifications (e.g., ethers vs. esters) alter the physicochemical properties of acetylated glucofuranose?

- Ethers (e.g., octyl ethers) : Increase hydrophobicity (logP >2), enhancing membrane permeability .

- Esters (e.g., acetyl groups) : Improve crystallinity and shelf life but reduce aqueous solubility .

- Thermal Analysis : DSC (Differential Scanning Calorimetry) reveals melting point differences (e.g., 129–133°C for acetylated vs. 108–110°C for isopropylidene derivatives) .

Methodological Recommendations

- Synthetic Protocols : Follow strict anhydrous conditions for acetylation to avoid side reactions .

- Analytical Workflows : Combine NMR, MS, and HPLC-ELSD for comprehensive characterization .

- Data Validation : Cross-reference experimental results with computational models (e.g., ICReDD’s reaction path search methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.